1-(6-methylpyrazin-2-yl)ethanone
Description
1-(6-Methylpyrazin-2-yl)ethanone (CAS: 22047-26-3) is a pyrazine derivative with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol . Its structure consists of a pyrazine ring substituted with a methyl group at position 6 and an acetyl group (-COCH₃) at position 2 (Figure 1). Synonyms include 2-acetyl-6-methylpyrazine and 6-methyl-2-acetylpyrazine . This compound is widely used as a flavoring agent due to its nutty aroma and as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-4-7(9-5)6(2)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSDZDUKXQLFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335904 | |
| Record name | 1-(6-Methyl-2-pyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22047-26-3 | |
| Record name | 2-Acetyl-6-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methyl-2-pyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methylpyrazin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-methylpyrazin-2-yl)ethanone can be synthesized through various organic reactions. One common method involves the acylation of 6-methylpyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(6-methylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl group and the pyrazine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: 6-methylpyrazine-2-carboxylic acid.
Reduction: 1-(6-Methyl-2-pyrazinyl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
1-(6-methylpyrazin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(6-methylpyrazin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves modulation of biochemical processes and signaling pathways .
Comparison with Similar Compounds
Pyrazine Derivatives
Pyrazine analogs share the same heterocyclic core but differ in substituent positions and functional groups.
Key Observations :
- Amino substituents (e.g., methylamino in ) enhance hydrogen-bonding capacity, influencing pharmacokinetics.
Pyridine Derivatives
Pyridine analogs replace the pyrazine ring with a pyridine core, altering electronic properties and applications.
Key Observations :
Isoquinoline and Quinoline Derivatives
These compounds feature larger aromatic systems, often with natural product origins.
Key Observations :
Miscellaneous Heterocycles
Other heterocyclic analogs demonstrate diverse functionalization strategies.
Biological Activity
1-(6-Methylpyrazin-2-yl)ethanone, a compound characterized by its unique pyrazine structure, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C8H10N2O
- Molecular Weight: 150.18 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings highlight the compound's effectiveness in combating common pathogens .
Antioxidant Activity
In addition to its antimicrobial effects, this compound has demonstrated antioxidant activity. A study assessed its ability to scavenge free radicals, revealing a significant reduction in oxidative stress markers in vitro. This suggests that the compound may play a role in protecting cells from oxidative damage.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The pyrazine ring may facilitate electron transfer processes that disrupt microbial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The study involved testing these compounds against a panel of resistant bacterial strains. Results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy .
Case Study 2: Antioxidant Properties
Another research effort focused on evaluating the antioxidant properties of this compound in a cellular model. The compound was shown to significantly reduce levels of reactive oxygen species (ROS), indicating its potential utility in therapeutic applications aimed at reducing oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
